![molecular formula C18H17FN4O3S2 B2477187 Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-13-1](/img/structure/B2477187.png)
Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties
Compounds related to Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate have been synthesized and tested for their antioxidant abilities. For instance, a synthesized compound demonstrated 1.5-fold higher antioxidant ability compared to the control, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Pharmacological Properties
The pharmacological properties of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been extensively studied. These compounds show potential effects on the central nervous system (CNS) in mice and exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects (Maliszewska-Guz et al., 2005).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of new derivatives for in vitro anticancer activity. For example, novel naproxen derivatives were evaluated against prostate cancer cell lines, showing significant anticancer activity with IC50 values ranging from 87.2-400 μM (Han et al., 2018).
Synthesis and Characterization
The synthesis and characterization of these compounds involve various chemical techniques and analyses. Studies detail the synthesis routes and confirm molecular structures through spectral methods and elemental analysis, providing a foundation for understanding their properties and potential applications (Sun et al., 2010).
Antimicrobial and Antifungal Activities
Compounds with a 1,2,4-triazole core have been synthesized and tested for their antimicrobial and antifungal properties. These studies highlight the potential use of such compounds in developing new antimicrobial agents (Popiołek et al., 2011).
Potential Dual Inhibitor for Tyrosine Kinases
A derivative was screened for cytotoxic activity against various cancer cell lines and exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively for their potential as biologically active compounds . For example, some thiophene-based drugs are known to target voltage-gated sodium channels and act as nonsteroidal anti-inflammatory drugs .
Mode of Action
For instance, some thiophene-based compounds are known to inhibit certain enzymes or block specific channels, leading to their therapeutic effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with a variety of biochemical pathways, leading to a range of biological effects .
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S2/c1-2-26-16(24)11-28-18-22-21-15(10-20-17(25)14-4-3-9-27-14)23(18)13-7-5-12(19)6-8-13/h3-9H,2,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISWPZOMPWMZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.